2-ketoglutaric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in water at >1000 g/l at 20�C and petrolatum at <100 g/kg at 20�C

Synonyms

Canonical SMILES

Krebs Cycle Intermediate

2-OG is a key intermediate in the Krebs cycle, also known as the citric acid cycle, which is the central metabolic pathway for energy production in most living organisms . Within the cycle, 2-OG undergoes oxidative decarboxylation, releasing energy and providing precursors for other essential molecules like amino acids, nucleotides, and sugars . This vital role makes 2-OG a valuable tool for studying cellular metabolism and energy production.

Substrate for Protein Synthesis

2-OG serves as a substrate for transamination reactions, a process where amino groups are transferred between molecules. This reaction plays a critical role in protein synthesis, as it allows for the conversion of different amino acids into the building blocks necessary for protein formation . Research studies utilize 2-OG to investigate amino acid metabolism and protein synthesis pathways.

Potential Therapeutic Agent

Emerging research explores the potential therapeutic applications of 2-OG. Studies suggest that 2-OG supplementation may:

- Promote muscle protein synthesis: 2-OG might counteract muscle loss associated with aging, injuries, and certain medical conditions by stimulating muscle protein synthesis .

- Support bone health: Animal studies indicate that 2-OG supplementation may enhance bone growth and development by promoting cartilage and bone formation .

- Modulate certain cancers: Research suggests that 2-OG might inhibit the growth and proliferation of some cancer cells by influencing specific metabolic pathways .

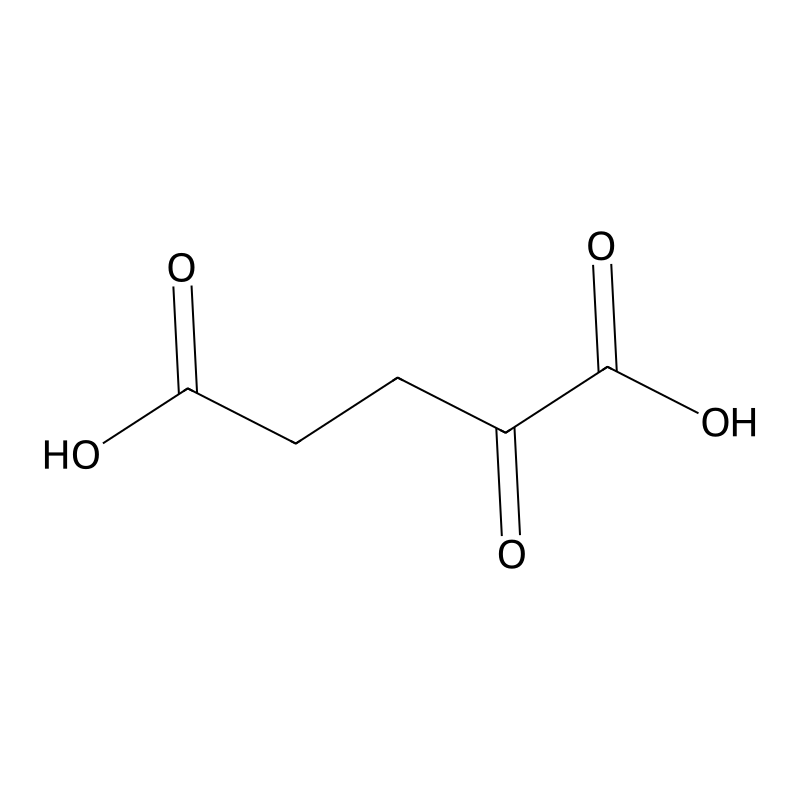

2-Ketoglutaric acid, also known as alpha-ketoglutaric acid or 2-oxoglutaric acid, is a dicarboxylic acid with the molecular formula C₅H₆O₅. This compound plays a pivotal role as an intermediate in the Krebs cycle, which is essential for cellular respiration and energy production in living organisms. It is a key player in amino acid metabolism, particularly in the transamination reactions that facilitate the conversion of amino acids into their corresponding keto acids

Within the Krebs cycle, α-KG serves as a crucial intermediate, accepting an acetyl group from acetyl CoA and undergoing oxidative decarboxylation to generate succinyl CoA. This conversion releases energy in the form of NADH and FADH2, which are subsequently used in the electron transport chain for ATP production [].Krebs Cycle:

The applications of 2-ketoglutaric acid are diverse:

- Nutritional Supplements: It is commonly included in dietary supplements aimed at improving athletic performance and recovery due to its role in protein metabolism .

- Medical Uses: It has therapeutic potential for conditions such as kidney disease and liver disorders due to its ability to regulate nitrogen levels and support metabolic functions .

- Food Industry: Used as a food additive and flavor enhancer, it also serves as a nutrient source in animal feed formulations .

- Krebs Cycle: It is formed from isocitrate via oxidative decarboxylation catalyzed by isocitrate dehydrogenase. This reaction releases carbon dioxide and reduces nicotinamide adenine dinucleotide (NAD⁺) to NADH.

- Transamination: 2-Ketoglutaric acid acts as an acceptor of amino groups from various amino acids, converting it into glutamate. This process is crucial for amino acid synthesis and nitrogen metabolism .

- Reaction with Hydrogen Peroxide: 2-Ketoglutaric acid can react with hydrogen peroxide, leading to the formation of succinate, carbon dioxide, and water. This reaction highlights its role as an antioxidant by reducing oxidative stress within cells

The biological significance of 2-ketoglutaric acid extends beyond its role in metabolism:

- Antioxidant Properties: It has been shown to alleviate oxidative stress by scavenging reactive oxygen species such as hydrogen peroxide. This activity contributes to cellular protection against damage from oxidative agents

There are several methods for synthesizing 2-ketoglutaric acid:

- Chemical Synthesis: One common method involves the reaction of triethyl nitrilotricarboxylate with hydrochloric acid, followed by distillation and crystallization steps to yield high purity 2-ketoglutaric acid .

- Biological Synthesis: It can also be produced biologically through microbial fermentation processes where specific strains of bacteria convert substrates into 2-ketoglutaric acid via metabolic pathways .

- Enzymatic Methods: Enzymes such as glutamate dehydrogenase catalyze the conversion of glutamate to 2-ketoglutaric acid, facilitating its production within biological systems .

Several compounds share structural or functional similarities with 2-ketoglutaric acid:

Compound Name Molecular Formula Key Features Oxaloacetic Acid C₄H₄O₄ Another Krebs cycle intermediate; involved in gluconeogenesis. Succinic Acid C₄H₆O₄ Plays a role in the Krebs cycle; involved in energy production. Glutamic Acid C₅H₉NO₂ Precursor to 2-ketoglutaric acid; important neurotransmitter. Beta-Ketoglutaric Acid C₅H₈O₅ Less biologically active; may inhibit some actions of alpha-ketoglutarate. Uniqueness of 2-Ketoglutaric Acid

What sets 2-ketoglutaric acid apart from these similar compounds is its critical role as both a metabolic intermediate and an antioxidant agent. Unlike beta-ketoglutarate, which lacks significant biological activity, 2-ketoglutaric acid actively participates in vital metabolic pathways while also providing protective effects against oxidative stress

Alpha-ketoglutarate (α-KG) was first identified as a critical intermediate in the citric acid cycle, which was elucidated by Hans Krebs and his colleagues in the 1930s. Initially, research focused primarily on its role in energy metabolism as part of the Krebs cycle. However, over subsequent decades, scientists discovered its involvement in numerous other biological processes beyond energy production.

The compound gained increased attention in the 1970s and 1980s when researchers began investigating its potential clinical applications, particularly in nitrogen metabolism and protein synthesis. Early clinical studies explored its use in patients undergoing hemodialysis and those recovering from surgery or trauma, recognizing its ability to maintain nitrogen balance.

Current Research Landscape

The current research landscape surrounding α-KG is diverse and multidisciplinary. Recent studies have illuminated its roles as:

- A key intermediate in the citric acid cycle determining the overall rate of cellular energy production

- A critical molecule for nitrogen assimilation and amino acid synthesis

- A cofactor for numerous α-KG-dependent enzymes, including dioxygenases and hydroxylases

- A regulator of epigenetic modifications through its actions on histone demethylases and DNA demethylation enzymes

- A potential geroprotector (anti-aging compound) capable of extending lifespan in model organisms

Research has expanded into clinical applications, with studies examining α-KG supplementation in various contexts, from improving muscle protein synthesis to potentially slowing biological aging processes.

Emerging Research Directions

Several exciting research directions are currently emerging in the α-KG field:

- Investigation of α-KG as a biomarker for metabolic diseases, including nonalcoholic fatty liver disease (NAFLD)

- Development of novel detection methods for α-KG, including calcium-sensitive fluorescent probes for clinical diagnostics

- Exploration of α-KG's role in extending lifespan and improving healthspan in both model organisms and humans

- Study of α-KG's epigenetic effects, particularly its influence on DNA and histone methylation patterns

- Assessment of α-KG's potential in stem cell biology, cellular reprogramming, and tissue regeneration

Physical Description

Solid; [Merck Index] White to off-white solid; [Acros Organics MSDS]

Solid

white to pale yellow crystalline powdeXLogP3

-0.9Hydrogen Bond Acceptor Count

5Hydrogen Bond Donor Count

2Exact Mass

146.02152329 g/molMonoisotopic Mass

146.02152329 g/molHeavy Atom Count

10Melting Point

115.5 °CUNII

8ID597Z82XRelated CAS

15303-07-8 (di-ammonium salt)

17091-15-5 (hydrochloride salt)

22202-68-2 (mono-hydrochloride salt)

305-72-6 (di-hydrochloride salt)

86248-59-1 (calcium[2:1]salt)

997-43-3 (mono-potassium salt)GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 1 of 172 companies. For more detailed information, please visit ECHA C&L website;

Of the 11 notification(s) provided by 171 of 172 companies with hazard statement code(s):;

H315 (54.39%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (94.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (53.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Drug Indication

α-α-Ketoglutarate is not approved for any indication in the world but is an investigational drug in the United States. The potential indications for α-Ketoglutarate are in patients with the metabolic disorder propionic acidemia and in trauma patients with muscle loss.Pharmacology

All of the physiological roles of alpha-ketoglutarate have not been determined. What is known is that alpha-keotglutarate is involved in the Krebs cycle, transamination reactions, and promotes muscle synthesis.Mechanism of Action

The exact mechanisms of action for α-Ketoglutarate have not yet been elucidated. Some of α-Ketoglutarate’s actions include acting in the Krebs cycle as an intermediate, transamination reactions during the metabolism of amino acids, forming glutamic acid by combining with ammonia, and reducing nitrogen by combining with it as well. Concerning α-Ketoglutarate’s actions with ammonia, it is proposed that α-Ketoglutarate can help patients with propionic academia who have high levels of ammonia and low levels of glutamine/glutamate in their blood. Because endogenous glutamate/glutamine is produced from α-Ketoglutarate, propionic acidemia patients have impaired production of α-Ketoglutarate and supplementation of α-Ketoglutarate should improve the condition of these patients. Several other experimental studies have also shown that administration of α-Ketoglutarate in parenteral nutrition given to post-operative patients helped attenuate the decreased synthesis of muscle protein that is often seen after a surgery. This decreased muscle synthesis is speculated to be due to too low α-Ketoglutarate levels.Pictograms

Corrosive;Irritant

Other CAS

34410-46-3

328-50-7

17091-15-5

22202-68-2

997-43-3Wikipedia

Α-Ketoglutaric acidUse Classification

Food additives -> Flavoring Agents

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> DeodorantGeneral Manufacturing Information

Pentanedioic acid, 2-oxo-: ACTIVE

Pentanedioic acid, 2-oxo-, sodium salt (1:?): INACTIVEDates

Last modified: 08-15-2023The Oxoglutarate Binding Site and Regulatory Mechanism Are Conserved in Ammonium Transporter Inhibitors GlnKs from

Marie-Caroline Müller, Tristan Wagner

PMID: 34445335 DOI: 10.3390/ijms22168631

Abstract

Protein inhibition is a natural regulatory process to control cellular metabolic fluxes. P

-family signal-transducing effectors are in this matter key regulators of the nitrogen metabolism. Their interaction with their various targets is governed by the cellular nitrogen level and the energy charge. Structural studies on GlnK, a P

-family inhibitor of the ammonium transporters (Amt), showed that the T-loops responsible for channel obstruction are displaced upon the binding of 2-oxoglutarate, magnesium and ATP in a conserved cleft. However, GlnK from

was shown to bind 2-oxoglutarate on the tip of its T-loop, causing a moderate disruption to GlnK-Amt interaction, raising the question if methanogenic archaea use a singular adaptive strategy. Here we show that membrane fractions of

released GlnKs only in the presence of Mg-ATP and 2-oxoglutarate. This observation led us to structurally characterize the two GlnK isoforms apo or in complex with ligands. Together, our results show that the 2-oxoglutarate binding interface is conserved in GlnKs from

, including

, emphasizing the importance of a free carboxy-terminal group to facilitate ligand binding and to provoke the shift of the T-loop positions.

Prohexadione-calcium alleviates saline-alkali stress in soybean seedlings by improving the photosynthesis and up-regulating antioxidant defense

Naijie Feng, Minglong Yu, Yao Li, Dan Jin, Dianfeng Zheng

PMID: 34090109 DOI: 10.1016/j.ecoenv.2021.112369

Abstract

Soil salinization seriously restricts the growth and yield of soybeans. However, little information is available on the early growth stages of soybeans which are subjected to the gibberellin biosynthesis inhibitor, prohexadione-calcium (Pro-Ca). This study aimed to investigate the effects of exogenous Pro-Ca on saline-alkali stress-induced damages to photosynthesis and antioxidant defenses in soybean (Glycine max L.) seedlings. At the V3 growth stage, salt-tolerant genotype Hefeng 50 (HF50) and salt-sensitive genotype Kenfeng 16 (KF16) were subjected to 110 mmol L

mixed saline-alkali stress respectively, and then 100 mg L

Pro-Ca was sprayed on the leaves. Our results showed that saline-alkali stress accelerated the degradation of thylakoids, inhibited chlorophyll synthesis, reduced shoot dry weight, electron transfer rate (ETR), and peroxidase (POD) activity, the concentration of ascorbic acid (AsA) and soluble sugar, but enhanced the concentration of proline, hydrogen peroxide (H

O

) and the rate of superoxide radical (O

) generation. Additionally, saline-alkali stress induced a lower decrease of the net photosynthetic rate (P

), potential activity of PSII (F

/F

), and maximum quantum yield of PSII (F

/F

) in salt-tolerant HF50 than in salt-sensitive KF16. Nevertheless, foliar spraying of exogenous Pro-Ca increased the chlorophyll content, P

, F

/F

, and F

/F

. These results were more prominent when Pro-Ca was applied to KF16 under saline-alkali conditions. Furthermore, exogenous application of Pro-Ca retarded the degradation of thylakoids, increased the ETR and the accumulation of AsA, soluble sugar, and proline, activated the activities of superoxide dismutase (SOD), catalase (CAT), and POD, and decreased the concentration of malondialdehyde (MDA), electrolyte leakage (EL), O

, and H

O

. These results indicated that Pro-Ca could effectively protect soybean seedlings against damage from saline-alkali stress by regulating seedling phenotype, photosynthetic apparatus, antioxidant defense, and osmoregulation.

Microaerobic growth-decoupled production of α-ketoglutarate and succinate from xylose in a one-pot process using Corynebacterium glutamicum

Niklas Tenhaef, Jannick Kappelmann, Arabel Eich, Marc Weiske, Lisette Brieß, Christian Brüsseler, Jan Marienhagen, Wolfgang Wiechert, Stephan Noack

PMID: 34089621 DOI: 10.1002/biot.202100043

Abstract

Lignocellulosic biomass is the most abundant raw material on earth. Its efficient use for novel bio-based materials is essential for an emerging bioeconomy. Possible building blocks for such materials are the key TCA-cycle intermediates α-ketoglutarate and succinate. These organic acids have a wide range of potential applications, particularly in use as monomers for established or novel biopolymers. Recently, Corynebacterium glutamicum was successfully engineered and evolved towards an improved utilization of d-xylose via the Weimberg pathway, yielding the strain WMB2

. The Weimberg pathway enables a carbon-efficient C5-to-C5 conversion of d-xylose to α-ketoglutarate and a shortcut route to succinate as co-product in a one-pot process.

C. glutamicum WMB2

was grown under dynamic microaerobic conditions on d-xylose, leading to the formation of comparably high amounts of succinate and only small amounts of α-ketoglutarate. Subsequent carbon isotope labeling experiments verified the targeted production route for both products in C. glutamicum WMB2

. Fed-batch process development was initiated and the effect of oxygen supply and feeding strategy for a growth-decoupled co-production of α-ketoglutarate and succinate were studied in detail. The finally established fed-batch production process resulted in the formation of 78.4 mmol L

(11.45 g L

) α-ketoglutarate and 96.2 mmol L

(11.36 g L

) succinate.

The developed one-pot process represents a promising approach for the combined supply of bio-based α-ketoglutarate and succinate. Future work will focus on tailor-made down-stream processing of both organic acids from the fermentation broth to enable their application as building blocks in chemical syntheses. Alternatively, direct conversion of one or both acids via whole-cell or cell-free enzymatic approaches can be envisioned; thus, extending the network of value chains starting from cheap and renewable d-xylose.

Application of a New Engineered Strain of

Ludwika Tomaszewska-Hetman, Anita Rywińska, Zbigniew Lazar, Piotr Juszczyk, Magdalena Rakicka-Pustułka, Tomasz Janek, Marta Kuźmińska-Bajor, Waldemar Rymowicz

PMID: 34299193 DOI: 10.3390/ijms22147577

Abstract

The present study aimed to develop a technology for the production of dietary supplements based on yeast biomass and α-ketoglutaric acid (KGA), produced by a new transformant of

with improved KGA biosynthesis ability, as well to verify the usefulness of the obtained products for food and feed purposes. Transformants of

were constructed to overexpress genes encoding glycerol kinase, methylcitrate synthase and mitochondrial organic acid transporter. The strains were compared in terms of growth ability in glycerol- and oil-based media as well as their suitability for KGA biosynthesis in mixed glycerol-oil medium. The impact of different C:N:P ratios on KGA production by selected strain was also evaluated. Application of the strain that overexpressed all three genes in the culture with a C:N:P ratio of 87:5:1 allowed us to obtain 53.1 g/L of KGA with productivity of 0.35 g/Lh and yield of 0.53 g/g. Finally, the possibility of obtaining three different products with desired nutritional and health-beneficial characteristics was demonstrated: (1) calcium α-ketoglutarate (CaKGA) with purity of 89.9% obtained by precipitation of KGA with CaCO

, (2) yeast biomass with very good nutritional properties, (3) fixed biomass-CaKGA preparation containing 87.2 μg/g of kynurenic acid, which increases the health-promoting value of the product.

Aziridine Formation by a Fe

Reito Bunno, Takayoshi Awakawa, Takahiro Mori, Ikuro Abe

PMID: 33973699 DOI: 10.1002/anie.202104644

Abstract

Aziridine is a characteristically reactive molecule with increased bioactivity due to its strained ring structure. Here, we investigated the biosynthesis of 2-aminoisobutyric acid (AIB) in Penicillium, and successfully reconstituted the three-step biosynthesis from L-Val to AIB in vitro. This previously unknown aziridine formation pathway proceeded with the non-heme iron and α-ketoglutarate-dependent (Fe

/αKG) oxygenase TqaL, followed by aziridine ring opening by the haloalkanoic acid dehalogenase (HAD)-type hydrolase TqaF, and subsequent oxidative decarboxylation by the NovR/CloR-like non-heme iron oxygenase TqaM. Furthermore, the X-ray crystal structure of the C-N bond forming Fe

/αKG oxygenase TqaL was solved at 2.0 Å resolution. This work presents the first molecular basis for aziridine biogenesis, thereby expanding the catalytic repertoire of the Fe

/αKG oxygenases. We also report the unique aziridine ring opening by a HAD-type hydrolase and the remarkable oxidative decarboxylation by a non-heme iron oxygenase to produce AIB.

l-Theanine Activates the Browning of White Adipose Tissue Through the AMPK/α-Ketoglutarate/Prdm16 Axis and Ameliorates Diet-Induced Obesity in Mice

Wan-Qiu Peng, Gang Xiao, Bai-Yu Li, Ying-Ying Guo, Liang Guo, Qi-Qun Tang

PMID: 33863801 DOI: 10.2337/db20-1210

Abstract

l-Theanine is a nonprotein amino acid with much beneficial efficacy. We found that intraperitoneal treatment of the mice with l-theanine (100 mg/kg/day) enhanced adaptive thermogenesis and induced the browning of inguinal white adipose tissue (iWAT) with elevated expression of Prdm16, Ucp1, and other thermogenic genes. Meanwhile, administration of the mice with l-theanine increased energy expenditure. In vitro studies indicated that l-theanine induced the development of brown-like features in adipocytes. The shRNA-mediated depletion of Prdm16 blunted the role of l-theanine in promoting the brown-like phenotypes in adipocytes and in the iWAT of mice. l-theanine treatment enhanced AMPKα phosphorylation both in adipocytes and iWAT. Knockdown of AMPKα abolished l-theanine-induced upregulation of Prdm16 and adipocyte browning. l-Theanine increased the α-ketoglutarate (α-KG) level in adipocytes, which may increase the transcription of Prdm16 by inducing active DNA demethylation on its promoter. AMPK activation was required for l-theanine-induced increase of α-KG and DNA demethylation on the Prdm16 promoter. Moreover, intraperitoneal administration with l-theanine ameliorated obesity, improved glucose tolerance and insulin sensitivity, and reduced plasma triglyceride, total cholesterol, and free fatty acids in the high-fat diet-fed mice. Our results suggest a potential role of l-theanine in combating diet-induced obesity in mice, which may involve l-theanine-induced browning of WAT.

Redirected nuclear glutamate dehydrogenase supplies Tet3 with α-ketoglutarate in neurons

Franziska R Traube, Dilara Özdemir, Hanife Sahin, Constanze Scheel, Andrea F Glück, Anna S Geserich, Sabine Oganesian, Sarantos Kostidis, Katharina Iwan, René Rahimoff, Grazia Giorgio, Markus Müller, Fabio Spada, Martin Biel, Jürgen Cox, Martin Giera, Stylianos Michalakis, Thomas Carell

PMID: 34215750 DOI: 10.1038/s41467-021-24353-9

Abstract

Tet3 is the main α-ketoglutarate (αKG)-dependent dioxygenase in neurons that converts 5-methyl-dC into 5-hydroxymethyl-dC and further on to 5-formyl- and 5-carboxy-dC. Neurons possess high levels of 5-hydroxymethyl-dC that further increase during neural activity to establish transcriptional plasticity required for learning and memory functions. How αKG, which is mainly generated in mitochondria as an intermediate of the tricarboxylic acid cycle, is made available in the nucleus has remained an unresolved question in the connection between metabolism and epigenetics. We show that in neurons the mitochondrial enzyme glutamate dehydrogenase, which converts glutamate into αKG in an NAD

-dependent manner, is redirected to the nucleus by the αKG-consumer protein Tet3, suggesting on-site production of αKG. Further, glutamate dehydrogenase has a stimulatory effect on Tet3 demethylation activity in neurons, and neuronal activation increases the levels of αKG. Overall, the glutamate dehydrogenase-Tet3 interaction might have a role in epigenetic changes during neural plasticity.

Molecular insights into the endoperoxide formation by Fe(II)/α-KG-dependent oxygenase NvfI

Takahiro Mori, Rui Zhai, Richiro Ushimaru, Yudai Matsuda, Ikuro Abe

PMID: 34285212 DOI: 10.1038/s41467-021-24685-6

Abstract

Endoperoxide-containing natural products are a group of compounds with structurally unique cyclized peroxide moieties. Although numerous endoperoxide-containing compounds have been isolated, the biosynthesis of the endoperoxides remains unclear. NvfI from Aspergillus novofumigatus IBT 16806 is an endoperoxidase that catalyzes the formation of fumigatonoid A in the biosynthesis of novofumigatonin. Here, we describe our structural and functional analyses of NvfI. The structural elucidation and mutagenesis studies indicate that NvfI does not utilize a tyrosyl radical in the reaction, in contrast to other characterized endoperoxidases. Further, the crystallographic analysis reveals significant conformational changes of two loops upon substrate binding, which suggests a dynamic movement of active site during the catalytic cycle. As a result, NvfI installs three oxygen atoms onto a substrate in a single enzyme turnover. Based on these results, we propose a mechanism for the NvfI-catalyzed, unique endoperoxide formation reaction to produce fumigatonoid A.

Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters

Seth J Parker, Joel Encarnación-Rosado, Kate E R Hollinshead, David M Hollinshead, Leonard J Ash, Juan A K Rossi, Elaine Y Lin, Albert S W Sohn, Mark R Philips, Drew R Jones, Alec C Kimmelman

PMID: 34385458 DOI: 10.1038/s41467-021-25228-9

Abstract

α-ketoglutarate (KG), also referred to as 2-oxoglutarate, is a key intermediate of cellular metabolism with pleiotropic functions. Cell-permeable esterified analogs are widely used to study how KG fuels bioenergetic and amino acid metabolism and DNA, RNA, and protein hydroxylation reactions, as cellular membranes are thought to be impermeable to KG. Here we show that esterified KG analogs rapidly hydrolyze in aqueous media, yielding KG that, in contrast to prevailing assumptions, imports into many cell lines. Esterified KG analogs exhibit spurious KG-independent effects on cellular metabolism, including extracellular acidification, arising from rapid hydrolysis and de-protonation of α-ketoesters, and significant analog-specific inhibitory effects on glycolysis or mitochondrial respiration. We observe that imported KG decarboxylates to succinate in the cytosol and contributes minimally to mitochondrial metabolism in many cell lines cultured in normal conditions. These findings demonstrate that nuclear and cytosolic KG-dependent reactions may derive KG from functionally distinct subcellular pools and sources.

Effect of Posttranslational Modifications on the Structure and Activity of FTO Demethylase

Michał Marcinkowski, Tomaš Pilžys, Damian Garbicz, Jan Piwowarski, Damian Mielecki, Grzegorz Nowaczyk, Michał Taube, Maciej Gielnik, Maciej Kozak, Maria Winiewska-Szajewska, Ewa Szołajska, Janusz Dębski, Agnieszka M Maciejewska, Kaja Przygońska, Karolina Ferenc, Elżbieta Grzesiuk, Jarosław Poznański

PMID: 33925955 DOI: 10.3390/ijms22094512

Abstract

The FTO protein is involved in a wide range of physiological processes, including adipogenesis and osteogenesis. This two-domain protein belongs to the AlkB family of 2-oxoglutarate (2-OG)- and Fe(II)-dependent dioxygenases, displaying

-methyladenosine (

-meA) demethylase activity. The aim of the study was to characterize the relationships between the structure and activity of FTO. The effect of cofactors (Fe

/Mn

and 2-OG), Ca

that do not bind at the catalytic site, and protein concentration on FTO properties expressed in either

(

FTO) or baculovirus (

FTO) system were determined using biophysical methods (DSF, MST, SAXS) and biochemical techniques (size-exclusion chromatography, enzymatic assay). We found that

FTO carries three phosphoserines (S184, S256, S260), while there were no such modifications in

FTO. The S256D mutation mimicking the S256 phosphorylation moderately decreased FTO catalytic activity. In the presence of Ca

, a slight stabilization of the FTO structure was observed, accompanied by a decrease in catalytic activity. Size exclusion chromatography and MST data confirmed the ability of FTO from both expression systems to form homodimers. The MST-determined dissociation constant of the FTO homodimer was consistent with their in vivo formation in human cells. Finally, a low-resolution structure of the FTO homodimer was built based on SAXS data.

Explore Compound Types

Get ideal chemicals from 750K+ compounds - Antioxidant Properties: It has been shown to alleviate oxidative stress by scavenging reactive oxygen species such as hydrogen peroxide. This activity contributes to cellular protection against damage from oxidative agents